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Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a crucial role in

regulating a wide array of cellular processes, including stress resistance, metabolism,

apoptosis, and aging. Given its involvement in various diseases such as cancer,

neurodegenerative disorders, and metabolic syndrome, accurately quantifying its expression

levels is vital for research and drug development. Western blotting is a widely used technique

for the detection and quantification of SIRT1 protein expression in cell and tissue lysates. The

predicted molecular weight of human SIRT1 is approximately 81.7 kDa, however, due to post-

translational modifications, it often migrates at an apparent molecular weight of 110-120 kDa

on SDS-PAGE.[1][2] This protocol provides a detailed methodology for the Western blot

analysis of SIRT1.

SIRT1 Signaling Pathway
SIRT1 is a key regulator of cellular stress response. Under conditions of cellular stress, SIRT1

can deacetylate and inactivate the tumor suppressor protein p53, thereby inhibiting apoptosis

and promoting cell survival. This process is dependent on the availability of NAD+ as a

cofactor.
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Caption: Diagram of the SIRT1-mediated deacetylation of p53.

Experimental Protocol
This protocol outlines the steps for analyzing SIRT1 expression, from sample preparation to

signal detection.

A. Sample Preparation (Cell Lysate)
Harvest Cells: For adherent cells, wash with ice-cold PBS. For suspension cells, pellet by

centrifugation and wash with ice-cold PBS. Cells should be harvested at approximately 80%

confluency.[3]

Cell Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase

inhibitors to the cell pellet or plate.[3][4] Use approximately 1 mL of buffer per 10^7 cells.[5]

Incubation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing.[3][6]

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris.[7]
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Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein

fraction, to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.

B. Protein Quantification
Assay Choice: The Bicinchoninic Acid (BCA) assay is recommended for determining the total

protein concentration of the lysates.[8][9] It is less susceptible to interference from common

buffer components compared to other methods.[8]

Procedure:

Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known

concentrations.[9][10]

Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the

manufacturer's instructions (typically a 50:1 ratio).[9][11]

Add standards and unknown samples to a 96-well microplate in duplicate or triplicate.[9]

Add the BCA working reagent to each well and mix thoroughly.[11]

Incubate the plate at 37°C for 30 minutes.[9][12]

Measure the absorbance at 562 nm using a microplate reader.[9][12]

Generate a standard curve and determine the protein concentration of the unknown

samples.[11]

C. SDS-PAGE (Gel Electrophoresis)
Sample Preparation: Dilute protein samples to the same concentration (e.g., 1-2 µg/µL)

using lysis buffer. Add 4x Laemmli Sample Buffer to the protein lysate (3:1 ratio of lysate to

buffer) and denature by heating at 95-100°C for 5 minutes.

Gel Selection: Use a low-percentage (e.g., 8%) Tris-glycine polyacrylamide gel or a gradient

gel (e.g., 4-15%) to achieve good resolution for the high molecular weight SIRT1 protein.[5]

[13]
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Loading: Load 20-30 µg of total protein per lane.[14] Include a pre-stained molecular weight

marker in one lane.

Electrophoresis: Run the gel in 1x Tris-Glycine Running Buffer at 100-120V until the dye front

reaches the bottom of the gel.

D. Protein Transfer (Western Blotting)
Membrane Selection: PVDF membranes are recommended for their durability and higher

protein binding capacity, which is advantageous for large proteins and subsequent

stripping/reprobing.[13][15]

Membrane Activation: If using a PVDF membrane, activate it by soaking in 100% methanol

for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in Transfer

Buffer.[5]

Transfer Setup: Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter

paper, sponge). A wet (tank) transfer system is recommended for efficient transfer of high

molecular weight proteins like SIRT1.[13][16]

Transfer Conditions: Perform the transfer at 100V for 90-120 minutes or overnight at a lower

voltage (e.g., 30V) at 4°C.[13] Keeping the system cool is critical. For large proteins,

reducing the methanol concentration in the transfer buffer to 10% and adding up to 0.1%

SDS can improve transfer efficiency.[13][16]

Verify Transfer: After transfer, check the efficiency by staining the membrane with Ponceau S

solution for 5-10 minutes.[17][18] Protein bands should be visible. Destain with deionized

water or TBST before proceeding to the blocking step.[17][18]

E. Immunodetection
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14][19]

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

SIRT1, diluted in blocking buffer according to the manufacturer's datasheet. A typical starting
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dilution is 1:1000. Incubation is commonly performed overnight at 4°C with gentle shaking.

[19][20][21]

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove

unbound primary antibody.[14][19]

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (a typical starting dilution is

1:2000 - 1:10,000) for 1 hour at room temperature.[19][22][23]

Final Washes: Repeat the washing step (Step E3) to remove unbound secondary antibody.

[14]

F. Signal Detection
Substrate Preparation: Prepare the Enhanced Chemiluminescence (ECL) substrate by

mixing the luminol/enhancer and peroxide solutions according to the manufacturer's protocol,

immediately before use.[22][24][25]

Incubation: Drain excess wash buffer from the membrane and incubate it with the ECL

substrate for 1-5 minutes.[22][25]

Imaging: Remove the membrane from the substrate, place it in a plastic sheet protector, and

capture the chemiluminescent signal using a digital imaging system or by exposing it to X-

ray film.[22]

G. Stripping and Reprobing (for Loading Control)
Purpose: To normalize protein levels, it is essential to probe the same membrane for a

loading control protein, such as β-actin or GAPDH, whose expression is expected to be

constant across samples.[26][27]

Stripping: Wash the membrane after SIRT1 detection and incubate it in a stripping buffer

(see table below) for 30 minutes at 50°C with agitation.[28]

Washing and Re-blocking: Thoroughly wash the membrane with PBS and then TBST to

remove the stripping buffer. Block the membrane again as described in Step E1.
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Reprobing: Proceed with the immunodetection protocol (Steps E2-F3) using the primary

antibody for the loading control (e.g., anti-β-actin).[14]

Data Presentation and Analysis
Quantitative analysis is performed by measuring the intensity of the bands (densitometry). The

signal intensity of SIRT1 should be normalized to the signal intensity of the corresponding

loading control. Results can be presented in a table for clear comparison.

Sample ID Treatment

SIRT1 Band
Intensity
(Arbitrary
Units)

Loading
Control (β-
actin) Band
Intensity
(Arbitrary
Units)

Normalized
SIRT1
Expression
(SIRT1 / β-
actin)

Fold
Change (vs.
Control)

1 Control 50,000 95,000 0.526 1.00

2 Control 52,500 98,000 0.536 1.02

3 Drug A 110,000 96,000 1.146 2.18

4 Drug A 115,000 97,500 1.179 2.24

5 Drug B 25,000 94,000 0.266 0.51

6 Drug B 27,000 95,500 0.283 0.54
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Reagent Composition

RIPA Lysis Buffer

50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1%

NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

Add protease and phosphatase inhibitor

cocktails immediately before use.[4]

4x Laemmli Sample Buffer

250 mM Tris-HCl (pH 6.8), 8% SDS, 40%

glycerol, 0.02% bromophenol blue, 20% β-

mercaptoethanol (added fresh).

10x Tris-Glycine Running Buffer 250 mM Tris base, 1.92 M glycine, 1% SDS.

1x Transfer Buffer

25 mM Tris base, 192 mM glycine, 10-20%

methanol. For large proteins, consider reducing

methanol to 10% and adding 0.05-0.1% SDS.

[15][16]

10x TBST

100 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 1%

Tween-20. Dilute to 1x with deionized water for

use.

Blocking Buffer 5% (w/v) non-fat dry milk or BSA in 1x TBST.

Ponceau S Staining Solution
0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

[17]

Harsh Stripping Buffer
62.5 mM Tris-HCl (pH 6.7), 2% SDS, 100 mM β-

mercaptoethanol.[28][29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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